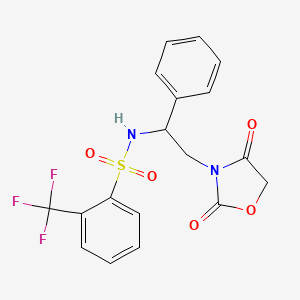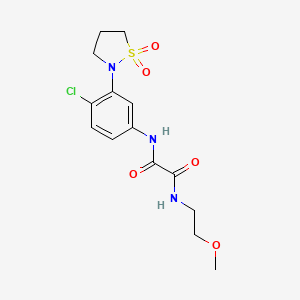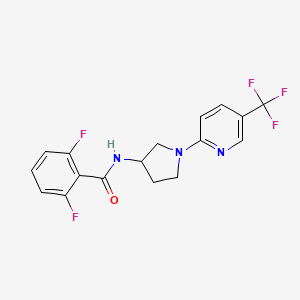![molecular formula C21H17ClN4O2 B2643735 2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-55-1](/img/structure/B2643735.png)
2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . An efficient method for the total synthesis of eight ergot alkaloids was reported in 2017 . The synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is the most adapted strategy in the world for pharmacological evaluation of future drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps. N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Analysis
The chemical compound 2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one and its derivatives are synthesized through various methods. One prominent approach is a three-component one-pot cyclocondensation Michael reaction involving 2,6-diaminopirimidin-4(3H)-one, 3-(2-cyanoacetyl)indole, and aromatic aldehydes. The process is conducted in boiling acetic acid, yielding compounds with different aromatic aldehyde substituents. These compounds are characterized using IR, mass, and NMR spectrometry, highlighting the significance of spectral analysis in confirming structural integrity (Rangel et al., 2017).
Quantum Chemical Calculations
DFT and TD-DFT quantum chemical calculations are employed to characterize the geometry and electronic structure of these compounds. Such analyses are crucial for understanding the molecular properties, including HOMO, LUMO, energy gap, ionization potential, chemical hardness, softness, electronegativity, and dipole moment, in both gas and solvent phases (Kökbudak et al., 2020).
Biological Activities
Antimicrobial Properties
Several studies focus on the synthesis of derivatives and their antimicrobial properties. For instance, 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one derivatives exhibit significant growth inhibition activities, further analyzed through molecular docking to understand the interaction with macromolecular targets (El-Sayed et al., 2016). Other synthesized compounds like pyrimidino derivatives also show strong antimicrobial activity, indicating the therapeutic potential of these molecules (Chauhan et al., 2017).
Antioxidant and Anti-inflammatory Effects
Derivatives like bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrate promising antioxidant activity, comparable to known antioxidants like butylated hydroxytoluene. The structural elements, particularly the alkyl fragment, significantly influence their antioxidant potency (Rani et al., 2012). Additionally, pyrimidine-pyridine hybrids are synthesized for their potential anti-inflammatory effects, with some compounds showing promising results compared to standard drugs, also highlighting their lower ulcerogenic liability (Abdelgawad et al., 2018).
Orientations Futures
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of these compounds.
Propriétés
IUPAC Name |
13-chloro-5-[2-(1H-indol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-14-5-6-19-24-18-7-8-25(12-16(18)21(28)26(19)11-14)20(27)9-13-10-23-17-4-2-1-3-15(13)17/h1-6,10-11,23H,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMZFJRWKVBZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2643653.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643661.png)
![6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2643663.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)

![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one](/img/structure/B2643670.png)

![N-(3-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2643672.png)

